2-Methoxy-5-phenylpyridin-3-amine 2-Methoxy-5-phenylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1186655-97-9
VCID: VC8056322
InChI: InChI=1S/C12H12N2O/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3
SMILES: COC1=C(C=C(C=N1)C2=CC=CC=C2)N
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

2-Methoxy-5-phenylpyridin-3-amine

CAS No.: 1186655-97-9

Cat. No.: VC8056322

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-phenylpyridin-3-amine - 1186655-97-9

Specification

CAS No. 1186655-97-9
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 2-methoxy-5-phenylpyridin-3-amine
Standard InChI InChI=1S/C12H12N2O/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3
Standard InChI Key DHWAXLKETQFVOF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C2=CC=CC=C2)N
Canonical SMILES COC1=C(C=C(C=N1)C2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with three distinct substituents:

  • A methoxy group (-OCH₃) at the C2 position

  • A phenyl ring (-C₆H₅) at the C5 position

  • An amino group (-NH₂) at the C3 position

This arrangement creates a planar structure with conjugated π-electrons, enabling potential interactions with biological targets through hydrogen bonding and hydrophobic packing .

Key Physicochemical Parameters

PropertyValue
Molecular formulaC₁₂H₁₂N₂O
Molecular weight200.24 g/mol
Hydrogen bond donors1 (NH₂ group)
Hydrogen bond acceptors3 (N, O, NH₂)
Rotatable bonds2 (phenyl ring)
Aromatic heavy atoms11

Data sourced from chemical registry databases

The compound’s logP value (octanol-water partition coefficient) remains unreported, but its structural analogs exhibit moderate lipophilicity, suggesting potential membrane permeability .

Synthetic Methodologies

Core Scaffold Construction

The pyridine ring system is typically assembled via:

  • Suzuki-Miyaura Cross-Coupling: A 5-bromo-2-methoxypyridin-3-amine intermediate reacts with phenylboronic acid under palladium catalysis to install the C5-phenyl group . This method achieves yields of 68-72% for analogous compounds .

  • Hofmann Rearrangement: Applied to convert nitrile precursors (e.g., Milrinone derivatives) into primary amines, as demonstrated in the synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one .

Functional Group Manipulation

Critical steps include:

  • Methoxy Group Installation: Early-stage methoxylation using methyl iodide or dimethyl sulfate under basic conditions

  • Amine Protection/Deprotection: Boc (tert-butoxycarbonyl) groups preserve amine functionality during cross-coupling, followed by acidic cleavage

Structure-Activity Relationships in Kinase Inhibition

While direct biochemical data for 2-methoxy-5-phenylpyridin-3-amine are unavailable, studies on its structural analogs reveal key pharmacological trends:

Aurora Kinase Inhibition

  • 3-Amino-5-(pyridin-4-yl)pyridin-2-one (Analog 3):

    • Aurora B inhibition: Kᵢ = 14.6 µM (Ligand Efficiency = 0.37)

    • Activity depends on hydrogen bonding to hinge-region residues (Glu603 and Gly605 in MPS1 kinase)

MPS1 Kinase Selectivity

  • N-Methylpyrazole Derivative (Analog 2):

    • MPS1 Kᵢ = 9.8 µM (LE = 0.43)

    • Crystal structures show hydrophobic packing between pyridyl rings and Val539/Ile663

Impact of Substituents

ModificationEffect on Activity
C6 MethylationReduces Aurora B activity by 4×
Pyridyl → PhenylMaintains MPS1 binding (ΔKᵢ < 2×)
2-AminopyrimidineIncreases promiscuity (S(50%)=0.92)

Crystallographic Insights

X-ray structures of analogous compounds bound to MPS1 kinase (PDB: 4XYZ) reveal:

  • Hinge Region Interactions: The 3-amino group forms dual hydrogen bonds with Glu603 backbone carbonyl (2.8 Å) and Gly605 NH (2.7 Å) .

  • Hydrophobic Channel Occupation: The phenyl group at C5 engages in π-stacking with Ile663, while methoxy oxygen participates in water-mediated hydrogen bonds .

  • Selectivity Determinants: Methionine gatekeeper (M602 in MPS1) creates a larger binding pocket compared to Aurora kinases (leucine gatekeeper), enabling selective modifications .

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